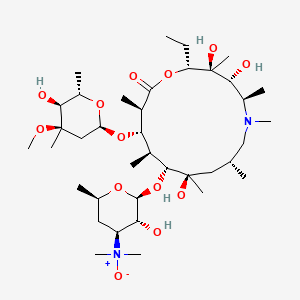

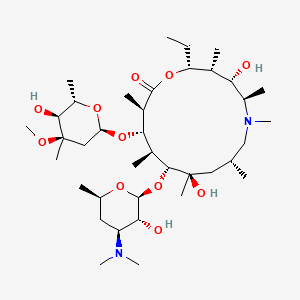

![molecular formula C15H15N5O7S2 B601301 (6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 72701-01-0](/img/structure/B601301.png)

(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

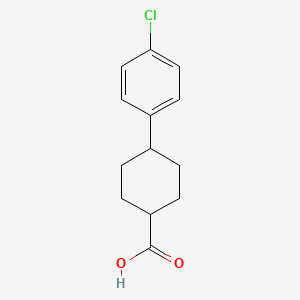

Cefixime EP Impurity E is an impurity of the third generation cephalosporin antibiotic, Cefixime

Wirkmechanismus

Target of Action

Cefixime Impurity E, like its parent compound Cefixime, primarily targets the penicillin-binding proteins (PBPs) . These proteins are a family of enzymes located inside the bacterial cell wall and are crucial for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms the bacterial cell wall .

Mode of Action

Cefixime Impurity E inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Cefixime Impurity E is the peptidoglycan synthesis pathway . By inhibiting the PBPs, Cefixime Impurity E prevents the final stage of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall . This disruption leads to the loss of cell wall homeostasis and eventual bacterial cell death .

Pharmacokinetics

The parent compound cefixime has been shown to have a dose-dependent increase in peak plasma and serum concentration (c max) and area under the curve (auc), indicating its absorption into the bloodstream . The clearance of Cefixime decreases according to the degree of renal insufficiency

Result of Action

The primary result of Cefixime Impurity E’s action is the disruption of bacterial cell wall synthesis , leading to the loss of cell integrity and bacterial cell death . This makes it an effective antibiotic against susceptible Gram-negative and Gram-positive bacterial infections .

Action Environment

Environmental factors can influence the action of Cefixime Impurity E. For instance, the presence of certain ions in synthetic wastewater and tap water can reduce the degradation efficiency of Cefixime . Additionally, the pH of the environment can affect the removal of Cefixime, with acidic conditions favoring its removal due to the formation of negative ions

Biochemische Analyse

Biochemical Properties

Cefixime Impurity E, like Cefixime, is expected to interact with various enzymes, proteins, and other biomolecules. Cefixime is known for its high stability in the presence of beta-lactamase enzymes , and it’s plausible that Cefixime Impurity E shares this property

Cellular Effects

The cellular effects of Cefixime Impurity E are not well-studied. Given its structural similarity to Cefixime, it may influence cell function in similar ways. Cefixime is known to inhibit bacterial cell wall synthesis, which can lead to cell death

Molecular Mechanism

Cefixime is known to bind to penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls This results in cell lysis and death

Temporal Effects in Laboratory Settings

Studies on Cefixime have shown that it has a half-life of 3 to 4 hours

Metabolic Pathways

Cefixime is known to be excreted primarily unchanged in the urine , suggesting that it may not undergo extensive metabolism

Eigenschaften

CAS-Nummer |

72701-01-0 |

|---|---|

Molekularformel |

C15H15N5O7S2 |

Molekulargewicht |

441.4 g/mol |

IUPAC-Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H15N5O7S2/c1-5-3-28-13-9(12(24)20(13)10(5)14(25)26)18-11(23)8(19-27-2-7(21)22)6-4-29-15(16)17-6/h4,9,13H,2-3H2,1H3,(H2,16,17)(H,18,23)(H,21,22)(H,25,26)/b19-8+/t9-,13-/m1/s1 |

InChI-Schlüssel |

ZDMZWMRTKADQNC-LMCFTXQDSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |

Isomerische SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O |

Kanonische SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

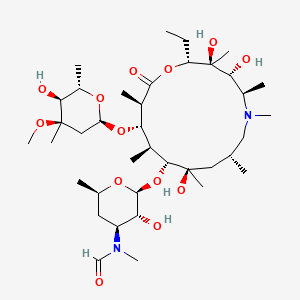

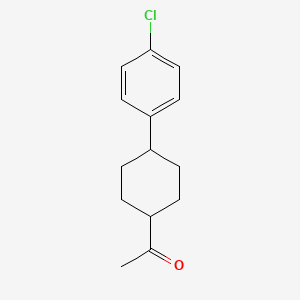

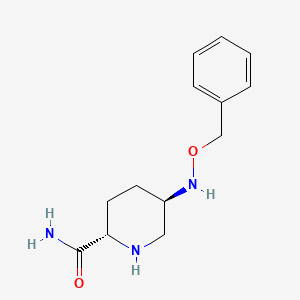

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)